Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9IN2O2 and its molecular weight is 316.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives are explored for their potential in the synthesis of compounds with anti-inflammatory properties. Research by Abignente et al. (1982) involved synthesizing a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which were evaluated for their anti-inflammatory activities, among other properties (Abignente et al., 1982). Similarly, 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives synthesized by Di Chiacchio et al. (1998) were pharmacologically tested for their anti-inflammatory and analgesic activities (Di Chiacchio et al., 1998).
Anti-Hepatitis B Virus Activity
In the context of antiviral research, Chen et al. (2011) synthesized a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives. They evaluated these for their anti-hepatitis B virus (HBV) activity, finding that some compounds effectively inhibited HBV DNA replication (Chen et al., 2011).
Novel Fused Triazines Synthesis
Research by Zamora et al. (2004) explored the imidazo[1,2-a]pyridine system as a synthon for building fused triazines, which are considered to have potential biological activity. In their study, they treated ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate with various amines to yield substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).
Mechanism of Action
Target of Action
Compounds with a similar imidazo[1,2-a]pyridine-3-carboxylate core have been found to inhibit the conserved protein ftsz , which plays a crucial role in bacterial cell division .
Mode of Action
It can be inferred from related compounds that it may interact with its target protein, potentially leading to the inhibition of cell division .
Biochemical Pathways
Given its potential target, it may affect the cell division pathway in bacteria .
Result of Action
pneumoniae , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-6-13-5-7(11)3-4-9(13)12-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHSMVAYMQRTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394974 | |
Record name | ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214958-32-4 | |
Record name | ethyl 6-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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